molecular formula C11H9NO2 B1301539 2-Methylquinoline-3-carboxylic acid CAS No. 635-79-0

2-Methylquinoline-3-carboxylic acid

Cat. No.: B1301539
CAS No.: 635-79-0
M. Wt: 187.19 g/mol
InChI Key: WXYKQNAKEPRCGF-UHFFFAOYSA-N
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Description

2-Methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

2-Methylquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions . These interactions are crucial for its function in biochemical pathways, where it may act as an inhibitor or activator of specific enzymes, thereby influencing the overall metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression that can alter cellular behavior . Additionally, its impact on cellular metabolism can result in variations in metabolite levels, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is critical for its role in regulating biochemical pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, which are crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that are crucial for its metabolism. For instance, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall activity and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-3-carboxylic acid can be achieved through various methods. One common method involves the Doebner–von Miller reaction, which uses aniline and acrolein in the presence of a strong acid . Another approach involves the use of enaminones as replacements for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-3-carboxylic acid, while reduction can produce 2-Methylquinoline .

Properties

IUPAC Name

2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYKQNAKEPRCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363244
Record name 2-Methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-79-0
Record name 2-Methyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-3-QUINOLINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for esterification of 2-Methylquinoline-3-carboxylic acid?

A1: Research indicates that using concentrated H2SO4 as a catalyst in ethanol solvent provides optimal results. [, ] A reaction ratio of 1.0 mmol this compound : 1.0 mL ethanol : 0.2 mL concentrated H2SO4 for 2 hours yielded the ester product at 68.1%. This method offers advantages like reduced reaction time and improved yield compared to other methods. [, ]

Q2: How does this compound react with thionyl chloride?

A2: Instead of a typical acid chloride formation, reacting this compound with thionyl chloride yields a dichlorothiolactone. [] This unexpected product highlights the unique reactivity of this compound. []

Q3: Are there any known applications of this compound derivatives in the food industry?

A3: Yes, a specific derivative, 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, is utilized as a flavor modifier in certain food categories. [] Extensive safety evaluations, including a 90-day dietary study in rats, determined that this derivative poses no safety concerns at the estimated dietary exposure levels. [, ]

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